molecular formula C13H14Cl2N4O B2713186 1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide CAS No. 338408-43-8

1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2713186
CAS No.: 338408-43-8
M. Wt: 313.18
InChI Key: AISICVCJIWQRTK-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of the dichlorophenyl group and the triazole ring imparts unique chemical and biological properties to this compound.

Preparation Methods

The synthesis of 1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide involves several steps. One common method includes the reaction of 3,5-dichlorobenzoyl chloride with propylamine to form the corresponding amide. This intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Chemical Reactions Analysis

1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition disrupts the normal cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione: Known for its antifungal activity.

    3-(3,5-dichlorophenyl)-2,4-oxazolidinedione: Exhibits similar biological properties.

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A disruptor of mycobacterial energetics .

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O/c1-3-4-16-13(20)12-17-8(2)19(18-12)11-6-9(14)5-10(15)7-11/h5-7H,3-4H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISICVCJIWQRTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C(=N1)C)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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